4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
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Properties
IUPAC Name |
4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3/c1-12-17-18(21)16(20(27)23-13-7-9-15(10-8-13)26(28)29)11-22-19(17)25(24-12)14-5-3-2-4-6-14/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEMOKQAPYPXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide belongs to the pyrazole class of compounds, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological potential. The presence of both nitro and chloro substituents enhances its biological profile.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro studies have shown that compounds with similar pyrazole structures inhibit the proliferation of cancer cells such as breast (MDA-MB-231) and liver (HepG2) cancer cells. These effects are often attributed to mechanisms such as inhibition of topoisomerase and DNA alkylation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Topoisomerase inhibition |
| HepG2 | 15.3 | DNA alkylation |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes:
- In a study comparing various pyrazole derivatives, the compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
| Compound Name | IC50 (µg/mL) | Reference Drug | Reference Drug IC50 (µg/mL) |
|---|---|---|---|
| 4-Chloro Compound | 54.65 | Diclofenac | 60.00 |
Antioxidant Activity
Molecular docking studies suggest that the compound may possess antioxidant properties, which could contribute to its overall therapeutic effects. The presence of electron-withdrawing groups like nitro enhances its ability to scavenge free radicals .
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity, showing promising results against multiple cancer cell lines .
- Mechanistic Studies : Investigations into the mechanisms revealed that certain nitro-containing pyrazoles could inhibit tubulin polymerization, further supporting their potential as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities, including anti-inflammatory and anticancer properties. For instance, derivatives similar to 4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide have been synthesized and tested for their effects on various cancer cell lines, demonstrating significant cytotoxicity against specific tumor types .
Mechanism of Action
The mechanism by which these compounds exert their pharmacological effects often involves the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. For example, some studies highlight their role as inhibitors of tyrosine kinases, which are pivotal in signaling pathways associated with cancer growth .
Material Science
Photochromic Properties
The compound exhibits interesting photochromic behavior, changing color upon exposure to UV light. This property is beneficial for applications in smart materials and sensors. When irradiated with UV light, the compound transitions from a colorless state to a yellow form, indicating the formation of an open-ring photoisomer. This reversible color change can be harnessed in applications such as optical switches and data storage devices .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as NMR and IR spectroscopy confirm the structure and functional groups present in the compound, ensuring its suitability for intended applications .
Case Study 1: Anticancer Activity
A study involving the synthesis of pyrazolo[3,4-b]pyridine derivatives demonstrated their effectiveness against various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects using MTT assays. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Photochemical Applications
In another investigation, the photochromic properties of related compounds were studied for potential use in smart coatings. The ability to switch colors under UV light was exploited to create coatings that can indicate exposure to sunlight or other environmental conditions. These findings suggest practical applications in protective gear and adaptive materials .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Cl Group)
The chloro group at position 4 undergoes nucleophilic substitution under basic conditions. Common reagents include:
This reactivity is leveraged to introduce functionalities for biological testing or further synthetic modifications .
Reduction of Nitro Group
The 4-nitrophenyl moiety can be reduced to an amine under catalytic hydrogenation or using chemical reductants:
| Method | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂/Pd-C (10%) | Ethanol, 50 psi, 4 hr | 4-Aminophenyl derivative | Requires post-purification | |
| SnCl₂/HCl | EtOH/H₂O, reflux, 3 hr | 4-Aminophenyl analog | Acidic workup required |
The resulting amine serves as a precursor for coupling reactions (e.g., diazotization or amide formation) .
Amide Functionalization
The carboxamide group participates in hydrolysis and condensation:
These transformations highlight the versatility of the amide group in derivatization .
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes electrophilic substitution at activated positions (e.g., C-6):
| Reaction | Reagents/Conditions | Site | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | C-6 | 6-Nitro derivative | 40–50% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hr | C-6 | 6-Sulfo analog | 35–45% |
The electron-rich pyridine ring facilitates these reactions, though steric hindrance from substituents limits yields .
Cycloaddition and Ring-Opening
Under high-pressure conditions (e.g., Q-Tube reactors), the compound participates in [4+2] cyclocondensation:
These reactions exploit the strained heterocyclic system to generate bioactive heterocycles .
Metal-Catalyzed Coupling
The chloro and nitro groups enable cross-coupling reactions:
| Reaction Type | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 60–70% | |
| Ullmann Coupling | CuI, L-proline, DMSO, 100°C | Aryl ethers/amines | 50–65% |
These methods enable aryl-aryl bond formation for structural diversification .
Key Mechanistic Insights:
-
Steric Effects : The 3-methyl and 1-phenyl groups hinder reactivity at proximal positions, favoring substitutions at C-4 (chloro) and C-6 (pyridine ring) .
-
Electronic Effects : The nitro group deactivates the phenyl ring, directing electrophiles to the pyrazolopyridine core .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions, while protic solvents (e.g., ethanol) favor reductions .
This compound’s reactivity profile supports its utility in medicinal chemistry, particularly for generating analogs with optimized pharmacokinetic properties .
Q & A
Q. What are the standard synthetic routes for 4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?
The synthesis typically involves multi-step reactions, including condensation of pyrazolo[3,4-b]pyridine precursors with electrophilic reagents. For example:
Core Formation : Cyclization of 5-amino-pyrazolo[3,4-b]pyridine derivatives.
Substitution : Introduction of the 4-nitrophenyl group via nucleophilic aromatic substitution or coupling reactions.
Functionalization : Chlorination at the 4-position using reagents like POCl₃ or PCl₅, followed by methylation .
Key Conditions : Reactions often require anhydrous solvents (e.g., DMF, THF) and catalysts (e.g., Pd for cross-coupling).
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray Crystallography : Determines bond lengths, angles, and conformation (e.g., pyrazolo-pyridine core planarity) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitrophenyl proton signals at δ 7.5–8.5 ppm).
- HRMS : Confirms molecular formula (e.g., C₂₁H₁₅ClN₄O₃) .
- InChI Key : Unique identifiers (e.g., RRRHPZOYCCOWEH-UHFFFAOYSA-N) aid database searches .
Q. What preliminary biological screening methods are used for this compound?
Initial assays focus on:
- Kinase Inhibition : ATP-binding site competition assays (IC₅₀ values reported for kinases like CDK2 or EGFR) .
- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM in HeLa cells) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the pyrazolo-pyridine core?
Yield optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during chlorination .
- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency for nitrophenyl introduction (yield increase from 45% to 72%) .
- Purification : Flash chromatography with gradient elution (hexane:EtOAc) enhances purity (>95%) .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Molecular Docking : Software like AutoDock Vina simulates interactions with kinase ATP pockets (e.g., binding energy −9.2 kcal/mol for CDK2) .
- QSAR Modeling : Relates substituent electronegativity (e.g., Cl, NO₂) to activity trends (R² = 0.89 for cytotoxicity) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity .
Q. How do researchers resolve contradictions in reported synthetic protocols?
Case Study: Discrepancies in nitrophenyl coupling efficiency:
- Hypothesis : Competing side reactions (e.g., nitro group reduction).
- Validation :
- TLC Monitoring : Identifies intermediates; use of nitro-protecting groups (e.g., Boc) suppresses reduction .
- Alternative Reagents : Switching from Pd(OAc)₂ to PdCl₂(dppf) increases yield reproducibility .
Q. What advanced analytical methods validate reaction intermediates?
- LC-MS/MS : Tracks transient intermediates (e.g., m/z 348.1 for chlorinated precursor) .
- In Situ IR Spectroscopy : Monitors carbonyl stretching (1700–1750 cm⁻¹) during amide bond formation .
- SC-XRD : Single-crystal X-ray diffraction confirms stereochemistry of chiral intermediates .
Q. How is the structure-activity relationship (SAR) explored for this compound?
SAR studies systematically modify:
- Substituents : Replacing 4-nitrophenyl with 4-fluorophenyl reduces kinase inhibition by 60% .
- Core Rigidity : Introducing methyl groups at the 3-position enhances metabolic stability (t₁/₂ increase from 2.1 to 5.3 hrs) .
- Electron-Withdrawing Groups : Chlorine at the 4-position improves membrane permeability (Papp = 12 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
